1,3,5-Dithiazine
1,3,5-Dithiazinanes are a class of heterocyclic compounds that contain three sulfur atoms in the 1,3,5-positions of a five-membered ring. These molecules exhibit unique electronic and structural properties due to their thiadiazine framework. The presence of thiazine rings endows these compounds with potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Structurally, 1,3,5-Dithiazinanes are characterized by a central nitrogen atom bonded to sulfur atoms in the 1,3,5-positions. The presence of these multiple sulfur-containing groups can result in diverse chemical reactivity, making them interesting candidates for the synthesis of complex molecules and functional materials.
In medicinal chemistry, due to their unique electronic structure, 1,3,5-Dithiazinanes have shown potential as ligands or scaffolds for designing novel drugs. Additionally, these compounds can act as precursors in organic synthesis, serving as versatile building blocks. Their ability to participate in various reactions such as electrophilic aromatic substitution and nucleophilic addition makes them valuable tools in the synthetic chemist's toolkit.
Overall, 1,3,5-Dithiazinanes represent an important class of heterocycles with a wide range of potential applications across different scientific disciplines.

Struktur | Chemischer Name | CAS | MF |
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4H-1,3,5-Dithiazine,5-ethyldihydro- | 34866-40-5 | C5H11NS2 |
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Dihydro-5-methyl-4H-1,3,5-dithiazine | 6302-94-9 | C4H9NS2 |
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2,4,6-trimethyl-1,3,5-dithiazinane | 86241-90-9 | C6H13NS2 |
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4H-1,3,5-Dithiazine-5(6H)-carboxaldehyde | 918963-75-4 | C4H7NOS2 |
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(4S,6S)-2,4,5,6-tetramethyl-1,3,5-dithiazinane | 37434-57-4 | C7H15NS2 |
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5-cyclohexyl-1,3,5-dithiazinane | 94503-95-4 | C9H17NS2 |
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4H-1,3,5-DITHIAZINE, DIHYDRO-4,6-DIMETHYL- | 51647-36-0 | C5H11NS2 |
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Dihydro-4,6-dimethyl-4H-1,3,5-dithiazine; (3R*,5S*)-form | 82989-67-1 | C5H11NS2 |
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Dihydro-4H-1,3,5-dithiazine; N-Hydroxy | 956125-52-3 | C3H7NOS2 |
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Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine; (2α,4α,6α)-form, N-Nitroso | 114375-58-5 | C6H12N2OS2 |
Verwandte Literatur
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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